molecular formula C10H16N2O3S B2666496 N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide CAS No. 941912-46-5

N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide

Cat. No.: B2666496
CAS No.: 941912-46-5
M. Wt: 244.31
InChI Key: KRHFRQNRVQQGAP-UHFFFAOYSA-N
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Description

N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide is an organic compound with a complex structure that includes an ethyl group, a methoxy group, a methylamino group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide typically involves multiple steps. One common method starts with the sulfonation of a suitable aromatic compound, followed by the introduction of the ethyl, methoxy, and methylamino groups through various organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide include other benzenesulfonamide derivatives with different substituents, such as:

  • N-ethyl-4-methylbenzenesulfonamide
  • N-ethyl-4-chlorobenzenesulfonamide
  • N-ethyl-4-nitrobenzenesulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its methoxy and methylamino groups, in particular, may influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-ethyl-4-methoxy-3-(methylamino)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-4-12-16(13,14)8-5-6-10(15-3)9(7-8)11-2/h5-7,11-12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHFRQNRVQQGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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